molecular formula C8H12O2 B2930605 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde CAS No. 1212021-23-2

2-Oxabicyclo[2.2.2]octane-4-carbaldehyde

Cat. No.: B2930605
CAS No.: 1212021-23-2
M. Wt: 140.182
InChI Key: GUYYUSXZUIQQKA-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: is a bicyclic organic compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxabicyclo[222]octane ring system with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

    Oxidation: 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid.

    Reduction: 2-Oxabicyclo[2.2.2]octane-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxabicyclo[2.2.2]octane-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in drug design to create compounds that can selectively modify specific targets.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its high strain energy and unique reactivity.

    Cubane: Notable for its cubic structure and stability under certain conditions.

    Bicyclo[2.2.2]octane: Similar to 2-Oxabicyclo[2.2.2]octane but lacks the oxygen atom in the ring.

Uniqueness: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is unique due to the presence of the oxygen atom in the bicyclic ring, which imparts different electronic and steric properties compared to its analogs. This makes it a valuable scaffold in medicinal chemistry for improving the physicochemical properties of drug candidates .

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-8-3-1-7(2-4-8)10-6-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYYUSXZUIQQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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